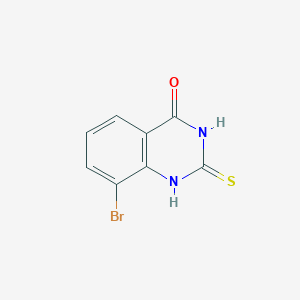
8-Bromo-2-mercaptoquinazolin-4(3H)-one
概要
説明
8-Bromo-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.
Mercapto Group Introduction: The mercapto group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-Bromo-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogen derivatives.
Substitution: Various substituted quinazolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-2-mercaptoquinazolin-4(3H)-one may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the bromine atom, potentially less reactive.
8-Chloro-2-mercaptoquinazolin-4(3H)-one: Chlorine instead of bromine, different reactivity and properties.
8-Bromoquinazolin-4(3H)-one: Lacks the mercapto group, different biological activity.
Uniqueness
8-Bromo-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both bromine and mercapto groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
8-Bromo-2-mercaptoquinazolin-4(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.
- Chemical Name: this compound
- CAS Number: 1594520-35-0
- Molecular Formula: C8H6BrN3OS
- Molecular Weight: 276.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mercapto group allows it to form covalent bonds with cysteine residues in proteins, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are implicated in tumorigenesis. Selectivity ratios indicate a strong preference for these isoforms over others, suggesting potential as a targeted cancer therapy .
- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer models. It modulates key signaling pathways involved in cell survival and proliferation .
Biological Activities
The compound exhibits a range of biological activities, which are summarized below:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Anticancer Studies : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-468), the compound was shown to effectively induce apoptosis and inhibit cell growth at micromolar concentrations. It was also noted for its ability to stabilize proteins involved in cancer progression, such as BRD4 and PARP1 .
- Enzyme Inhibition : Research indicated that this compound acts as a potent inhibitor of human carbonic anhydrases, with selectivity ratios favoring hCA IX over hCA I and II. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .
- Microbial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a variety of bacterial strains, which suggests potential applications in treating infections alongside its anticancer properties.
特性
IUPAC Name |
8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDHVXBKWJTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















